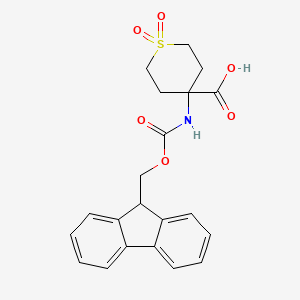

4-((((9H-芴-9-基)甲氧基)羰基)氨基)四氢-2H-噻吡喃-4-羧酸 1,1-二氧化物

货号 B1301227

CAS 编号:

369402-96-0

分子量: 415.5 g/mol

InChI 键: BZCDXKNKTDBVSF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

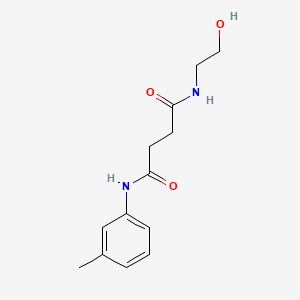

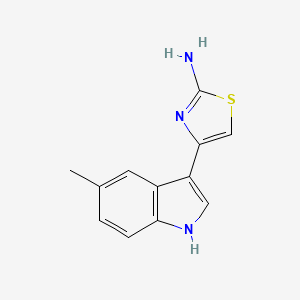

This compound is a derivative of 9H-Fluoren-9-ylmethoxy carbonyl with a molecular formula of C21H21NO4S. Its average mass is 383.461 Da and its monoisotopic mass is 383.119141 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on the 9H-Fluoren-9-ylmethoxy carbonyl group, which is a common protecting group in organic chemistry .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 343.40 and its chemical formula is C18H17NO4S .科学研究应用

合成方法:

- 基于类似化学结构的对氨基苯甲酸二酰胺的合成涉及酸氯与安乃近的反应,生成相应的二酰胺。这个过程展示了该化合物在合成化学中的多功能性 (Agekyan & Mkryan, 2015)。

修饰与光反应性:

- 某些具有相关化学结构的化合物已显示出作为羧酸功能的光解保护基的潜力。这些化合物的修饰旨在提高光解速率,尤其是在长波长下,表明在光敏反应中具有潜在应用 (Piloto 等人,2011)。

固相合成应用

肽合成:

- N-Fmoc 保护的 β2-同氨基酸是由具有相似化学结构的化合物合成的,在固相肽合成中具有潜在应用。这种合成方法,包括 Fmoc-氨基酸的制备,强调了此类化合物在合成复杂生物分子中的相关性 (Šebesta & Seebach, 2003)。

荧光标记和检测

荧光团开发:

- 一些化合物表现出荧光特性,使其适用于生物医学分析。它们在宽 pH 范围内的稳定性和强荧光表明它们在灵敏检测和标记方案中的效用 (Hirano 等人,2004)。

材料科学和自组装

自组装结构:

- 与查询化合物相关的 Fmoc 修饰氨基酸可以自组装成各种结构,例如纤维和管,具体取决于温度和浓度等条件。这种自组装行为突出了此类化合物在创建新材料和架构中的潜力 (Gour 等人,2021)。

安全和危害

属性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S/c23-19(24)21(9-11-29(26,27)12-10-21)22-20(25)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCDXKNKTDBVSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361477 |

Source

|

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

CAS RN |

369402-96-0 |

Source

|

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)